molecular formula C14H17N5O2 B235025 N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

カタログ番号 B235025
分子量: 287.32 g/mol
InChIキー: IZGQNVLQLXNWGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide, also known as ATB-346, is a novel compound that has been synthesized for its potential use as an anti-inflammatory drug. This compound has gained significant attention due to its ability to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial enzyme COX-1.

作用機序

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide selectively targets COX-2, which is the enzyme responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide reduces inflammation and pain without affecting the production of beneficial prostaglandins produced by COX-1. This selective inhibition of COX-2 is achieved by a unique mechanism of action that involves the release of hydrogen sulfide (H2S) from N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide, which then selectively binds to COX-2.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to have a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional NSAIDs. This is due to its selective inhibition of COX-2, which spares the beneficial effects of COX-1 on the gastrointestinal tract.

実験室実験の利点と制限

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has several advantages for lab experiments. It is a highly selective COX-2 inhibitor that has been shown to have potent anti-inflammatory and analgesic effects. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional NSAIDs. However, there are some limitations to using N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide in lab experiments. It is a relatively new compound that has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.

将来の方向性

There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide. One potential direction is the further study of its mechanism of action, specifically the role of H2S in its selective inhibition of COX-2. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide in humans. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide could potentially be used in combination with other anti-inflammatory drugs to enhance its therapeutic effects. Finally, the development of novel drug delivery systems for N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide could potentially improve its bioavailability and therapeutic efficacy.

合成法

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the condensation of 4-propoxybenzoyl chloride with 2-allyl-2H-tetrazol-5-amine to form the intermediate N-(4-propoxybenzoyl)-2-allyl-2H-tetrazol-5-amine. This intermediate is then converted to the final product N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide by reacting it with sodium hydride and 4-bromo-2-fluoroaniline.

科学的研究の応用

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been extensively studied for its potential use as an anti-inflammatory drug. In preclinical studies, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to be effective in reducing inflammation and pain in various animal models of inflammation. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to have a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

特性

製品名

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

分子式

C14H17N5O2

分子量

287.32 g/mol

IUPAC名

N-(2-prop-2-enyltetrazol-5-yl)-4-propoxybenzamide

InChI

InChI=1S/C14H17N5O2/c1-3-9-19-17-14(16-18-19)15-13(20)11-5-7-12(8-6-11)21-10-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,17,20)

InChIキー

IZGQNVLQLXNWGQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

正規SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。